molecular formula C7H15N B13274175 2-(2-Methylpropyl)cyclopropan-1-amine

2-(2-Methylpropyl)cyclopropan-1-amine

Cat. No.: B13274175
M. Wt: 113.20 g/mol
InChI Key: HWXXZFHUDLOLLG-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)cyclopropan-1-amine is an organic compound with the molecular formula C7H15N. It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring substituted with a 2-methylpropyl group and an amine group. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylpropylmagnesium bromide with cyclopropanone, followed by the reduction of the resulting intermediate to yield the desired amine . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(2-Methylpropyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylcyclopropyl)cyclopropan-1-amine: A closely related compound with a similar structure but different substitution pattern.

    Cyclopropylamine: A simpler analogue with a cyclopropane ring and an amine group.

    2-Methylpropylamine: Lacks the cyclopropane ring but has a similar alkyl chain and amine group.

Uniqueness

2-(2-Methylpropyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring and the 2-methylpropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2-(2-methylpropyl)cyclopropan-1-amine

InChI

InChI=1S/C7H15N/c1-5(2)3-6-4-7(6)8/h5-7H,3-4,8H2,1-2H3

InChI Key

HWXXZFHUDLOLLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CC1N

Origin of Product

United States

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